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Bromoacetamido-PEG5-DOTA

Cat. No.: B1192354
M. Wt: 787.7 g/mol
InChI Key: XWMVMZLIYSCGHG-UHFFFAOYSA-N
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Description

Conceptual Framework of Multifunctional Linkers in Biomedical Research

Multifunctional linkers, also known as crosslinkers, are molecules that possess two or more reactive groups, allowing them to covalently connect two or more different molecules. sigmaaldrich.com These linkers are fundamental in creating bioconjugates, which are hybrid molecules with combined properties from their constituent parts. sigmaaldrich.com The ability to join distinct molecules, such as proteins, peptides, nucleic acids, or small molecule drugs, with high specificity is crucial for a wide range of biomedical applications. creative-biolabs.comscbt.com

There are two main classes of crosslinkers: homobifunctional and heterobifunctional. Homobifunctional linkers have identical reactive groups and are used to connect similar molecules. sigmaaldrich.com In contrast, heterobifunctional crosslinkers possess two different reactive groups. sigmaaldrich.comcreative-biolabs.com This disparity in reactivity allows for controlled, sequential reactions, minimizing undesirable side reactions like self-conjugation and polymerization. thermofisher.comgbiosciences.com This precise control is essential for creating complex and well-defined molecular architectures for applications such as targeted drug delivery, diagnostic imaging agents, and the study of molecular interactions. scbt.comthermofisher.com

Historical Context and Evolution of DOTA-Based Chelators and PEGylation Agents in Molecular Probes

The development of advanced molecular probes has been significantly influenced by the parallel evolution of DOTA-based chelators and PEGylation technology.

DOTA-Based Chelators: The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) was first reported in 1976. wikipedia.org It was initially recognized for its exceptionally high affinity for metal ions like Ca²⁺ and Gd³⁺. wikipedia.org DOTA and its derivatives form highly stable complexes with a wide range of metal ions, a critical feature for in vivo applications where the release of potentially toxic metal ions must be minimized. nih.gov The robust nature of DOTA complexes has made them a cornerstone in the development of radiopharmaceuticals for both diagnostic imaging (PET and SPECT) and therapeutic applications. d-nb.infonih.gov Over the years, modifications to the DOTA structure have been introduced to improve properties such as radiolabeling efficiency and the stability of the resulting metal complexes. science.gov

PEGylation Agents: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, emerged in the late 1970s as a method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. researchgate.net PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer. creativepegworks.com Its conjugation to drugs and other biomolecules can increase their circulation half-life, enhance their stability, and reduce their immunogenicity. researchgate.netcreativepegworks.com Initially, PEGylation was primarily used for protein drugs, but its application has expanded to include peptides, small molecules, and nanoparticles. tandfonline.comconicet.gov.ar Advances in PEGylation chemistry have led to the development of PEGs with various lengths and reactive groups, allowing for more controlled and site-specific conjugation. tandfonline.com

The convergence of these two technologies has led to the creation of sophisticated molecular probes that combine the metal-chelating properties of DOTA with the beneficial pharmacokinetic effects of PEGylation.

Significance of Bromoacetamido-PEG5-DOTA as a Heterobifunctional Platform

This compound stands out as a significant heterobifunctional platform due to the distinct and complementary roles of its three components:

Bromoacetamido Group: This functional group is reactive towards sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides. axispharm.com The bromoacetyl group reacts with thiols to form a stable thioether bond. This specific reactivity allows for the targeted conjugation of the linker to biomolecules containing accessible cysteine residues. axispharm.com

DOTA Chelator: The DOTA moiety is a powerful chelating agent capable of forming highly stable complexes with a variety of metal ions, particularly trivalent radiometals used in nuclear medicine such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). d-nb.infobioemtech.com This makes this compound an ideal tool for developing radiolabeled probes for diagnostic imaging (PET/SPECT) and targeted radiotherapy. d-nb.infoaxispharm.com The DOTA group can also be used to chelate paramagnetic metal ions for use as MRI contrast agents. nih.gov

The heterobifunctional nature of this compound allows for a two-step conjugation strategy. First, the bromoacetamido group can be reacted with a thiol-containing molecule. Subsequently, the DOTA chelator can be labeled with a desired metal ion. This controlled approach is essential for the synthesis of well-defined and functional bioconjugates for a variety of research and clinical applications. gbiosciences.com

Overview of Research Trajectories Involving this compound

The unique properties of this compound have led to its use in several key research areas, primarily focused on the development of targeted molecular agents.

One major application is in the field of radiolabeled biomolecules for cancer imaging and therapy . Researchers can conjugate this compound to targeting ligands such as antibodies, antibody fragments, or peptides that have a high affinity for receptors overexpressed on cancer cells (e.g., RGD peptides that target integrins). wikipedia.org After conjugation, the DOTA moiety can be radiolabeled with a diagnostic isotope (like ⁶⁴Cu or ⁶⁸Ga for PET imaging) to visualize tumor location and spread, or with a therapeutic isotope (like ¹⁷⁷Lu or ⁹⁰Y) to deliver a cytotoxic radiation dose directly to the cancer cells. snmjournals.orgspringermedizin.de

Another significant research trajectory is its use in the development of PROTACs (Proteolysis Targeting Chimeric Molecules) . PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com this compound can serve as a versatile linker in the synthesis of PROTACs, connecting a target protein-binding ligand to an E3 ligase-binding ligand. medchemexpress.comchemenu.com

Furthermore, the bromoacetamido group's reactivity towards thiols makes this linker useful for site-specific modification of proteins and peptides . By introducing a cysteine residue at a specific location in a protein through genetic engineering, researchers can precisely attach the this compound linker, enabling controlled assembly of complex biomolecular structures. mdpi.com

Compound Information Table

Compound NameOther NamesKey Moieties
This compound2,2',2''-(10-(23-bromo-2,22-dioxo-6,9,12,15,18-pentaoxa-3,21-diazatricosyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid medkoo.comBromoacetamide, PEG5, DOTA
DOTATetraxetan wikipedia.org1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
RGDArginylglycylaspartic acidArginine, Glycine, Aspartic acid

Physicochemical Properties of this compound

PropertyValueSource
CAS Number2353410-19-0 axispharm.combroadpharm.commedkoo.com
Molecular FormulaC30H55BrN6O13 axispharm.com
Molecular Weight787.7 g/mol axispharm.comcreative-biolabs.com
Purity≥95% axispharm.com
AppearanceWhite/off-white solid or viscous liquid yusiyy.com
Storage ConditionsRefrigerated, avoid repeated freeze-thaw cycles yusiyy.com
SolubilitySoluble in common organic solvents like chloroform, dichloromethane (B109758), and DMSO yusiyy.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H55BrN6O13 B1192354 Bromoacetamido-PEG5-DOTA

Properties

Molecular Formula

C30H55BrN6O13

Molecular Weight

787.7 g/mol

IUPAC Name

2-[4-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C30H55BrN6O13/c31-21-26(38)32-1-11-46-13-15-48-17-19-50-20-18-49-16-14-47-12-2-33-27(39)22-34-3-5-35(23-28(40)41)7-9-37(25-30(44)45)10-8-36(6-4-34)24-29(42)43/h1-25H2,(H,32,38)(H,33,39)(H,40,41)(H,42,43)(H,44,45)

InChI Key

XWMVMZLIYSCGHG-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bromoacetamido-PEG5-DOTA

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bromoacetamido Peg5 Dota

Synthetic Routes to the Bromoacetamido Moiety

The bromoacetamido moiety serves as the reactive handle for conjugation, typically with thiol groups on proteins or peptides. Its synthesis is generally achieved through the acylation of a primary amine with a bromoacetylating agent. A common and straightforward method involves the reaction of an amine with bromoacetyl bromide or bromoacetic anhydride (B1165640) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid byproduct.

Alternatively, bromoacetic acid can be activated using standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to form an active ester, which then readily reacts with a primary amine to form the desired bromoacetamide. The choice of method often depends on the stability of the substrate and the desired reaction conditions.

Integration of the PEG5 Spacer into DOTA Derivatives

The PEG5 spacer is incorporated to improve the pharmacokinetic properties of the final conjugate and to provide a physical separation between the bulky DOTA-metal complex and the conjugated biomolecule. The integration typically involves forming an amide bond between a DOTA derivative and an amino-terminated PEG5 linker.

A common strategy is to use a DOTA derivative where one of the carboxyl groups is activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated DOTA-(NHS)₃-ester can then react with one of the amino groups of a diamino-PEG5 linker under mild conditions to form a stable amide linkage. The remaining terminal amine on the PEG spacer is then available for subsequent functionalization with the bromoacetamido group.

Synthesis of the DOTA Macrocyclic Chelator Core and its Protected Forms

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) core is synthesized from its parent macrocycle, cyclen (1,4,7,10-tetraazacyclododecane). The synthesis involves the N-alkylation of the four secondary amine groups of cyclen with a protected form of bromoacetic acid. acs.org The most common protecting group for the carboxylic acid functionalities is the tert-butyl ester, due to its stability under alkylation conditions and its facile removal with strong acids like trifluoroacetic acid (TFA). acs.orgmdpi.com

The reaction involves treating cyclen with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate or sodium bicarbonate, in an organic solvent like acetonitrile. acs.orgnih.gov This results in the formation of DOTA-tetra(t-butyl ester). For the synthesis of bifunctional chelators like Bromoacetamido-PEG5-DOTA, it is often necessary to use a selectively protected DOTA derivative, such as DOTA-tris(t-butyl ester), where one of the amine nitrogens is available for conjugation to the PEG spacer, or one carboxyl group is free for activation and subsequent reaction. mdpi.com

Strategies for Convergent and Divergent Synthesis of this compound

The assembly of the final this compound molecule can be approached through two primary strategies: convergent and divergent synthesis.

Divergent Synthesis: In this approach, the molecule is built sequentially from a central core, typically the DOTA macrocycle. The process would start with a protected DOTA derivative, such as DOTA-tris(t-butyl ester). This core is then reacted with an amino-PEG5 linker that has one end protected. Following the attachment of the PEG spacer, the terminal protecting group on the PEG chain is removed to reveal a free amine, which is then acylated with a bromoacetylating agent to install the bromoacetamido group. A final deprotection step removes the tert-butyl esters from the DOTA core.

Convergent Synthesis: This strategy involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. For this compound, this would typically involve:

Synthesis of the protected DOTA macrocycle (e.g., DOTA-tris(t-butyl ester)).

Synthesis of a separate fragment consisting of the PEG5 spacer and the bromoacetamido group (e.g., N-bromoacetyl-amino-PEG5-amine).

Coupling of these two fragments, for instance, by forming an amide bond between the free carboxyl group of DOTA and the amine terminus of the PEG fragment.

Final deprotection of the DOTA carboxylates.

StrategyDescriptionAdvantagesDisadvantages
Divergent Sequential addition of building blocks starting from a central core (DOTA).Fewer coupling steps in the main synthetic pathway.Potentially lower overall yield due to the multi-step linear sequence; purification can be challenging in later stages.
Convergent Independent synthesis of key fragments (e.g., DOTA core, PEG-bromoacetamide arm) followed by a final coupling reaction.Higher overall yields; easier purification of smaller intermediates; allows for modularity and flexibility.Requires synthesis of multiple complex fragments before the final assembly.

Post-Synthetic Modifications and Functional Group Transformations

Once this compound is synthesized, its utility lies in its ability to undergo further chemical reactions, primarily for the purpose of bioconjugation.

Amide bonds are central to the structure of this compound, linking the DOTA core to the PEG5 spacer and the PEG5 spacer to the bromoacetyl group. The synthesis relies heavily on standard amide bond-forming reactions. A key step is the coupling of an amine-terminated PEG linker to a carboxylic acid group on the DOTA macrocycle. This is typically facilitated by activating the carboxylic acid, often with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA. 163.com These methods ensure efficient and high-yielding formation of the stable amide linkage under conditions compatible with the complex molecule.

The primary post-synthetic reaction of this compound involves the bromoacetamido group. This functional group is an excellent electrophile for thiol-alkylation. precisepeg.com The bromine atom is a good leaving group, and the adjacent carbonyl group activates the carbon for nucleophilic attack. This allows for a highly efficient and specific reaction with sulfhydryl (-SH) groups, such as those found on cysteine residues within proteins and peptides. precisepeg.com

The reaction proceeds via an S_N2 mechanism, where the nucleophilic sulfur atom of the thiol attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. This reaction is highly chemoselective for thiols at physiological pH, making it a robust method for site-specific protein modification.

Reactant GroupNucleophileResulting BondTypical Application
BromoacetamidoThiol (-SH)ThioetherConjugation to cysteine residues in proteins/peptides.
BromoacetamidoAmine (-NH₂)Secondary AmineLess common due to lower nucleophilicity and potential for side reactions compared to thiols.
BromoacetamidoHydroxyl (-OH)EtherGenerally not reactive under typical bioconjugation conditions.

Bioconjugation Chemistry and Strategies Utilizing Bromoacetamido Peg5 Dota

Thiol-Alkylation Reactions with the Bromoacetamide Group

The bromoacetamide group is a key functional component of Bromoacetamido-PEG5-DOTA, enabling its conjugation to biomolecules through a thiol-alkylation reaction. This type of reaction is favored for its ability to form a stable, irreversible thioether bond. creative-biolabs.com

The covalent attachment of this compound to sulfhydryl-containing biomolecules, such as proteins and peptides with cysteine residues, proceeds through an SN2 (bimolecular nucleophilic substitution) reaction. google.com The sulfur atom of the sulfhydryl group (thiol) acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom in the bromoacetamide group. wku.edu

The reactivity of the thiol group is highly dependent on its protonation state. The deprotonated form, the thiolate anion (-S⁻), is a significantly stronger nucleophile than the protonated thiol (-SH). nih.govresearchgate.net Therefore, the reaction rate is influenced by the pKa of the specific cysteine residue and the pH of the reaction medium. nih.govresearchgate.net The reaction results in the formation of a stable thioether linkage and the displacement of the bromide ion as a leaving group. broadpharm.com This irreversible bond is advantageous for in vivo applications where conjugate stability is crucial. creative-biolabs.com

To achieve high coupling efficiency in the conjugation of this compound to sulfhydryl-containing biomolecules, several reaction parameters must be carefully controlled.

ParameterRecommended ConditionRationale
pH 7.0 - 8.5At this pH range, a sufficient concentration of the more nucleophilic thiolate anion is present to facilitate the reaction, while minimizing potential side reactions with other nucleophilic amino acid residues like lysine (B10760008). nih.govthermofisher.comthermofisher.com
Temperature Room Temperature (20-25°C) or 4°CThe reaction proceeds efficiently at room temperature. For sensitive biomolecules, performing the reaction at 4°C overnight can help maintain their structural integrity. thermofisher.com
Reactant Ratio Slight molar excess of this compoundUsing a slight excess of the bromoacetamide-containing linker helps to drive the reaction to completion and maximize the modification of the target sulfhydryl groups. thermofisher.com
Reducing Agents Pre-treatment with TCEP or DTTFor proteins with disulfide bonds, a pre-reduction step using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) is necessary to generate free sulfhydryl groups for conjugation. thermofisher.com
Light Protection Perform reaction in the darkHaloacetyl compounds can be light-sensitive, and protecting the reaction from light helps to prevent potential side reactions and degradation of the reagent. thermofisher.com

Following the conjugation reaction, it is common practice to add a low molecular weight thiol, such as glutathione (B108866) or mercaptoethanol, to quench any unreacted bromoacetamide groups. thermofisher.com Purification of the resulting conjugate is then typically performed using size-exclusion chromatography or dialysis to remove excess reagents and byproducts. thermofisher.com

Conjugation to Peptides and Proteins

The specific and stable nature of the thioether bond formed by the bromoacetamide group makes this compound a valuable tool for the modification of peptides and proteins.

Site-Specific Conjugation: This approach involves the conjugation of this compound to a specific, predetermined site on a peptide or protein. This is often achieved by engineering a unique cysteine residue into the biomolecule's structure at a location that will not disrupt its biological activity. google.com This method allows for the production of homogeneous conjugates with a well-defined drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates.

Non-Site-Specific Conjugation: In this method, the conjugation occurs at multiple, naturally occurring and accessible sulfhydryl groups. For proteins with multiple cysteine residues, this can lead to a heterogeneous mixture of conjugates with varying numbers of attached linkers and at different positions. While simpler to perform, this can result in a less defined product and potentially impact the biological activity of the protein.

This compound can be used to derivatize antibodies and their fragments, such as F(ab')₂, for applications in radioimmunotherapy and radioimmunodetection. The bromoacetamide group reacts with sulfhydryl groups, which can be generated by the reduction of interchain disulfide bonds in the hinge region of the antibody. This region is often targeted as it is generally accessible and modification here is less likely to interfere with the antigen-binding site.

The DOTA chelator, once conjugated to the antibody, can be radiolabeled with a variety of medically relevant radionuclides. The PEG spacer serves to improve the solubility and in vivo pharmacokinetics of the resulting radioimmunoconjugate. axispharm.com

Conjugation to Small Molecule Ligands and Targeting Moieties

This compound can also be used to conjugate small molecule ligands and other targeting moieties that possess a reactive sulfhydryl group. This allows for the creation of targeted radiopharmaceuticals. The small molecule provides the targeting function, directing the conjugate to a specific receptor or cell type, while the DOTA chelator allows for the attachment of a radionuclide for imaging or therapy. This approach is valuable in the development of agents for personalized medicine, where the targeting moiety can be tailored to a specific biological marker.

Integration into Polymeric Architectures and Nanomaterials

The distinct functionalities of this compound allow for its seamless integration into sophisticated macromolecular systems, including lipid-based nanostructures and inorganic nanoparticles. This integration imparts new capabilities to these materials, such as specific targeting and imaging modalities.

Lipid nanodiscs (LNDs) are valuable platforms for stabilizing membrane proteins and for drug delivery applications due to their biocompatibility and structural mimicry of natural cell membranes. The functionalization of these nanodiscs with targeting and imaging agents can significantly enhance their utility.

Research has demonstrated a strategy where a related compound, bromoacetamido-PEG5-azide, was used to functionalize the hinge region sulfhydryl groups of a reduced anti-CEA (carcinoembryonic antigen) antibody. The bromoacetamide group reacts specifically with the cysteine residues of the antibody. Subsequently, the antibody-PEG conjugate was further derivatized with DOTA-NHS ester and then attached to lipid nanodiscs. This multi-step process results in a DOTA-functionalized, antibody-targeted nanodisc. The chelated DOTA cage can then be loaded with a radionuclide, such as 64Cu, for positron emission tomography (PET) imaging, enabling visualization of tumor accumulation. This methodology highlights how the bromoacetamido-PEG moiety serves as a crucial connector for affixing complex functional molecules to the surface of lipid-based nanomaterials.

Ultrasmall nanoparticles, such as ferrite-based nanoparticles, are gaining prominence as contrast agents for high-resolution magnetic resonance angiography (MRA) due to their favorable relaxivity and biocompatibility. A key feature of these nanoparticles is the ease of their surface functionalization, which allows for the attachment of various molecules to improve their properties or add new functions.

This compound is well-suited for the derivatization of such nanoparticles. The derivatization process can be conceptualized in the following steps:

Attachment: The bromoacetamide group can form a stable covalent bond with functional groups, such as thiols, present on the nanoparticle surface or on a targeting ligand pre-attached to the nanoparticle.

Biocompatibility and Spacing: The hydrophilic PEG5 linker provides a hydration layer around the nanoparticle, which can improve its colloidal stability and biocompatibility while acting as a spacer to present the functional DOTA group away from the nanoparticle surface.

Imaging Capability: The DOTA cage serves as a powerful chelator for various metal ions. For T1-weighted magnetic resonance imaging (MRI), it can be complexed with gadolinium (Gd3+). For nuclear medicine applications like PET or single-photon emission computed tomography (SPECT), it can chelate radionuclides like 64Cu or 111In.

This surface modification transforms the ultrasmall nanoparticle into a targeted and/or diagnostic agent, capable of providing high-contrast images of specific biological targets.

The creation of hybrid bioconjugates that combine targeting, imaging, and potentially therapeutic capabilities into a single entity is a primary goal in advanced molecular medicine. The unique structure of this compound facilitates the fabrication of such complex systems.

A prime example is the previously discussed functionalization of lipid nanodiscs. The resulting construct is a sophisticated hybrid bioconjugate with multiple functionalities:

Nanomaterial Scaffold: The lipid nanodisc provides the core structure.

Targeting Moiety: The anti-CEA antibody specifically directs the nanodisc to CEA-expressing tumor cells.

Imaging Agent: The DOTA cage, chelated with 64Cu, enables non-invasive PET imaging.

ComponentFunction in Hybrid Bioconjugate
Lipid Nanodisc Biocompatible scaffold
Anti-CEA Antibody Tumor targeting
Bromoacetamido-PEG5 Covalent linker and spacer
DOTA Chelator for imaging radionuclide (e.g., 64Cu)

Application in Proteolysis-Targeting Chimera (PROTAC) Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a chemical linker. This compound is designed as a building block for these linkers.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to facilitate a productive ternary complex between the target protein and the E3 ligase. This compound functions as a PEG-based PROTAC linker, contributing several key features.

Reactive Handle: The bromoacetamide group serves as an electrophilic handle for conjugation, typically reacting with a nucleophilic thiol group (cysteine) on one of the PROTAC ligands.

Spacer Element: The PEG5 chain provides a flexible, hydrophilic spacer. This chain physically separates the two ligands, and its length is crucial for allowing the two large protein partners to bind simultaneously without steric hindrance. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and effective ternary complex.

Second Conjugation Point: The carboxylic acid of the DOTA moiety provides the second point of attachment. This acid can be activated (e.g., as an NHS ester) to react with an amine group on the second ligand, completing the synthesis of the heterobifunctional PROTAC.

When designing a PROTAC, the choice of linker is a strategic decision that must be optimized for each specific target and E3 ligase pair. Incorporating this compound into a PROTAC design involves several important considerations.

Table 3.5.2: Design Considerations for this compound in PROTACs

FeatureDesign ConsiderationRationale and Impact
Linker Length The five PEG units provide a defined length.Linker length is critical for degradation efficiency. If too short, steric clashes can prevent ternary complex formation. If too long, the complex may be unstable. The PEG5 length must be optimal for the specific protein pair. Researchers often synthesize a series of PROTACs with varying PEG linker lengths (e.g., 2-8 units) to identify the most potent degrader.
Flexibility vs. Rigidity PEG chains are highly flexible.Flexibility allows the PROTAC to explore various binding orientations, which can be beneficial for initial screening. However, in some cases, a more rigid linker may pre-organize the PROTAC into a bioactive conformation, leading to higher potency.
Physicochemical Properties The PEG linker enhances hydrophilicity.This improves the solubility and can positively affect the topological polar surface area (TPSA), which influences cell permeability. Balancing hydrophilicity and lipophilicity is key for achieving good oral bioavailability.
Ternary Complex Interactions The linker itself can interact with the proteins.The linker is not merely a passive spacer. The ether oxygens in the PEG chain can form hydrogen bonds or van der Waals interactions with surface residues on the target protein or E3 ligase, contributing to the stability and cooperativity of the ternary complex.
DOTA Functionality The DOTA group enables metal chelation.The inclusion of a DOTA cage is a specialized feature. It suggests a design for a "theranostic" PROTAC that can be radiolabeled for imaging (e.g., PET) to track its biodistribution and target engagement in vivo, while simultaneously performing its protein degradation function.

Chelation Chemistry and Radiolabeling Research with Bromoacetamido Peg5 Dota

Coordination Chemistry of the DOTA Macrocycle with Radiometals

The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle is renowned for its ability to form highly stable complexes with a variety of radiometals. This stability is crucial for in vivo applications to prevent the release of free radiometals, which can lead to off-target toxicity. The coordination chemistry of the DOTA moiety within the Bromoacetamido-PEG5-DOTA construct is central to its function.

Investigation of Radiometal Ion Binding Kinetics and Thermodynamics

The formation of a radiometal-DOTA complex is a thermodynamically favorable process, characterized by high stability constants. For instance, the thermodynamic stability constant for the Ga(III)-DOTA complex has been reported to be significantly high, ensuring a strong bond between the metal ion and the chelator. However, the kinetics of this complexation can be slow, often requiring heating to achieve efficient radiolabeling. This is a general characteristic of DOTA-based chelators due to the conformational rigidity of the macrocycle.

Table 1: Thermodynamic and Kinetic Data for Representative DOTA-Radiometal Complexes

RadiometalThermodynamic Stability Constant (log K)Dissociation Half-life (t_1/2)Conditions
Gallium-68~21.3 - 26.05~12.2 dayspH 0
Copper-64High (qualitative)--
Lutetium-177High (qualitative)--
Actinium-225High (qualitative)--

Note: Data is for general DOTA complexes and is considered representative for the DOTA moiety in this compound. Specific data for the exact compound is limited.

Stability Studies of Radiolabeled this compound Conjugates

The stability of the radiolabeled conjugate is paramount for its successful application. Stability is typically assessed in vitro in various media, such as human serum and phosphate-buffered saline (PBS), and in vivo. The PEG linker in this compound can enhance the in vivo stability and solubility of the conjugated biomolecule axispharm.comaxispharm.com.

For Gallium-68 labeled DOTA conjugates, studies have shown that stability can be influenced by the nature of the entire conjugate. For instance, some studies have reported high stability of ⁶⁸Ga-DOTA-peptide conjugates in human serum for up to 2 hours. However, other research has indicated that the in vivo stability of some ⁶⁸Ga-DOTA-peptides can be lower than expected, with significant de-chelation observed within an hour in mouse plasma and urine.

In the context of Copper-64, DOTA has been widely used, but some studies have highlighted potential in vivo instability, leading to off-target accumulation of the radioisotope. The stability of ⁶⁴Cu-DOTA complexes can be lower than that of other chelators like NOTA. However, macrocyclic radioimmunoconjugates with DOTA have also demonstrated high stability in serum, with less than 6% dissociation of ⁶⁴Cu over 48 hours nih.gov.

For Lutetium-177, DOTA-conjugated peptides have shown good stability. For example, 177Lu-DOTA-bombesin conjugates have been reported to be stable in human serum for up to 24 hours researchgate.net. However, another study on 177Lu-DOTATATE revealed a faster in vivo metabolism than previously assumed, with a significant decrease in the intact radiopharmaceutical in plasma at 24 hours post-injection nih.govnih.gov.

With respect to Actinium-225, DOTA is a commonly used chelator. One-step radiolabeling methods at 37°C have been developed that produce stable 225Ac-DOTA-antibody conjugates that are stable to serum challenge in vitro and in mice nih.gov.

Radiolabeling Methodologies with Positron Emission Tomography (PET) Radionuclides

This compound is frequently employed for the development of PET imaging agents, primarily through chelation with positron-emitting radionuclides like Gallium-68 and Copper-64.

Gallium-68 (⁶⁸Ga) Radiolabeling Protocols

Gallium-68 is a generator-produced radionuclide with a convenient half-life of 68 minutes, making it ideal for PET imaging. The radiolabeling of DOTA-containing molecules with ⁶⁸Ga is a well-established procedure.

A typical protocol involves the following steps:

Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator, typically as ⁶⁸GaCl₃ in dilute hydrochloric acid.

Buffering: The pH of the eluate is adjusted to a range of 3.5-4.5 using a suitable buffer, such as sodium acetate (B1210297) or HEPES. This pH optimization is critical for efficient complexation.

Incubation: The this compound conjugate is added to the buffered ⁶⁸Ga solution. The reaction mixture is then heated, typically at temperatures ranging from 80°C to 95°C, for a period of 5 to 15 minutes.

Quality Control: After incubation, the radiochemical purity of the resulting ⁶⁸Ga-labeled conjugate is determined using techniques like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).

High radiochemical yields, often exceeding 95%, can be achieved with this methodology. The use of automated synthesis modules has further streamlined this process, allowing for rapid and reproducible production of ⁶⁸Ga-radiopharmaceuticals iaea.org.

Copper-64 (⁶⁴Cu) Radiolabeling Procedures

Copper-64, with its longer half-life of 12.7 hours and decay characteristics that include both positron emission for PET imaging and beta particles suitable for therapy, is another important radionuclide for DOTA-based agents.

The radiolabeling procedure for ⁶⁴Cu is generally similar to that of ⁶⁸Ga, though reaction conditions can be milder. Key steps include:

Preparation: ⁶⁴Cu is typically available as ⁶⁴CuCl₂ in a dilute acid solution.

Buffering: The pH is adjusted to a suitable range, often between 5.5 and 7.0, using buffers like ammonium (B1175870) acetate or sodium acetate.

Incubation: The this compound conjugate is incubated with the buffered ⁶⁴Cu solution. The reaction can often proceed at room temperature or with gentle heating (e.g., 37°C to 40°C) for 30 to 60 minutes.

Purification and Quality Control: Purification, if necessary, can be performed using size-exclusion chromatography. Quality control is performed using iTLC or HPLC to assess radiochemical purity.

Studies have shown that DOTA-conjugated antibodies can be successfully radiolabeled with ⁶⁴Cu with high efficiency and stability nih.gov.

Radiolabeling Methodologies with Single-Photon Emission Computed Tomography (SPECT) and Therapeutic Radionuclides

The versatility of the DOTA chelator extends to its ability to complex with a range of SPECT and therapeutic radionuclides. This allows for the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy using the same this compound platform.

Commonly used SPECT radionuclides that can be chelated by DOTA include Indium-111 (¹¹¹In). For therapeutic applications, beta-emitters like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), and alpha-emitters like Actinium-225 (²²⁵Ac) and Bismuth-213 (²¹³Bi) are of significant interest.

The general radiolabeling principles for these radionuclides are similar to those for PET isotopes, involving pH optimization and often heating to facilitate complexation.

Lutetium-177 (¹⁷⁷Lu): Labeling of DOTA-conjugates with ¹⁷⁷Lu is typically performed at a pH of 4.0-5.5 and requires heating at 90-100°C for 15-30 minutes to achieve high radiochemical purity snmjournals.org. The stability of the resulting complex is crucial for therapeutic efficacy nih.govnih.govnih.gov.

Actinium-225 (²²⁵Ac): Radiolabeling DOTA-conjugates with the alpha-emitter ²²⁵Ac has been a subject of extensive research. While historically requiring harsh conditions, recent methods have been developed for one-step labeling at physiological temperatures (37°C) nih.gov. Optimization of pH (around 5.5) and the use of buffers like ammonium acetate are common.

Table 2: Overview of Radiolabeling Conditions for SPECT and Therapeutic Radionuclides with DOTA-conjugates

RadionuclideApplicationTypical pHTypical Temperature (°C)Typical Incubation Time (min)
Indium-111SPECT4.5 - 5.580 - 9515 - 30
Lutetium-177Therapy (β⁻)4.0 - 5.590 - 10015 - 30
Yttrium-90Therapy (β⁻)4.0 - 5.580 - 9520 - 30
Actinium-225Therapy (α)5.537 - 9030 - 60
Bismuth-213Therapy (α)~8.3955

Note: Conditions are generalized for DOTA-conjugates and may require optimization for specific this compound conjugates.

Yttrium-90 (⁹⁰Y) Radiolabeling Optimization

Yttrium-90 is a high-energy beta-emitting radionuclide widely investigated for radioimmunotherapy. nih.gov The stability of the ⁹⁰Y-DOTA complex is paramount to prevent the release of free ⁹⁰Y, which can lead to toxicity, particularly in the bone. nih.gov However, achieving high product yields in ⁹⁰Y-DOTA immunoconjugates has historically been a challenge, with reported yields often below 50%. nih.gov

The pH of the reaction mixture is another crucial variable. Kinetic studies indicate that the time required to chelate 94% of ⁹⁰Y is substantially shorter at a pH of 7.5 (1-10 minutes) compared to a pH of 6.5 (17-148 minutes) in 0.5 M ammonium acetate. nih.gov While optimal kinetics for labeling DOTA-peptides are generally observed at a pH between 4 and 4.5, with slower kinetics below pH 4, the specific context of the biomolecule being labeled can influence the ideal pH. nih.govresearchgate.net For certain immunoconjugates, a higher pH of 7-7.5 has proven more effective. nih.gov

Temperature also plays a significant role in accelerating the chelation process. Increasing the reaction temperature from 25°C to 37°C has been shown to markedly increase the rate of reaction. nih.gov Further studies on DOTA-peptides have found that labeling with ⁹⁰Y can be completed within 20 minutes at 80°C. nih.govresearchgate.net

Through systematic optimization, a mean product yield of 91% ± 8% can be achieved for ⁹⁰Y-DOTA immunoconjugates. nih.gov These optimized conditions typically involve a 30-minute reaction time in 0.5 M ammonium acetate buffer at a pH of 7-7.5 and a temperature of 37°C. nih.gov

ParameterConditionImpact on ⁹⁰Y RadiolabelingReference
Buffer0.5 M Ammonium AcetateHighest yttrium uptake nih.gov
pH7.0 - 7.5Significantly increased reaction kinetics nih.gov
Temperature37°CMarkedly increased chelation rate nih.gov
Reaction Time30 minutesAchieves high product yield under optimal conditions nih.gov

Lutetium-177 (¹⁷⁷Lu) Radiolabeling Strategies

Lutetium-177 is another therapeutically important radionuclide, favored for its suitable decay characteristics for treating smaller tumors. Similar to ⁹⁰Y, the successful radiolabeling of DOTA-conjugates with ¹⁷⁷Lu depends on carefully controlled reaction conditions.

The pH of the reaction medium is a critical parameter. For ¹⁷⁷Lu labeling of DOTA-peptides, a pH range of 4.0-4.5 is generally recommended and widely accepted. researchgate.net This is because while the rate of complex formation increases with pH due to the deprotonation of the DOTA chelator, the solubility of Lu³⁺ decreases as the pH rises, which can lead to the formation of radionuclide hydroxides above pH 5. researchgate.net

Temperature and reaction time are also key factors. Studies have shown that labeling of DOTA-peptides with ¹⁷⁷Lu is typically complete after 20 minutes at 80°C. nih.govresearchgate.net For specific conjugates like [¹⁷⁷Lu]Lu-DOTATOC, a reaction time of 30 minutes at 95°C is often employed. nih.gov

The specific activity of the final radiolabeled product is a crucial quality attribute. While theoretically, ¹⁷⁷Lu-DOTAtate can be radiolabeled at 0.72 GBq of ¹⁷⁷Lu per nmol of DOTA-peptide, the presence of production contaminants can reduce the maximum achievable specific activity. unm.edu In practice, ¹⁷⁷Lu-DOTAtate is often labeled at a specific activity of 40-80 MBq per nmol of DOTA-peptide. unm.edu Optimization of the precursor load is a strategy to increase the molar activity. For example, the precursor load for [¹⁷⁷Lu]Lu-DOTATOC has been optimized from 11 to 10 µg/GBq. nih.gov

ParameterConditionImpact on ¹⁷⁷Lu RadiolabelingReference
pH4.0 - 4.5Optimal for chelation, balancing complex formation and Lu³⁺ solubility researchgate.net
Temperature80°C - 95°CEnsures completion of the labeling reaction nih.govresearchgate.netnih.gov
Reaction Time20 - 30 minutesSufficient for complete incorporation of ¹⁷⁷Lu nih.govresearchgate.netnih.gov
Precursor LoadOptimized (e.g., 10 µg/GBq for [¹⁷⁷Lu]Lu-DOTATOC)Increases the molar activity of the final product nih.gov

Radiometal Chelation within Complex Nanomaterial Constructs

The principles of DOTA chelation chemistry are also being applied to the radiolabeling of more complex systems, such as nanoparticles, for applications in PET imaging and therapy. mdpi.comaustinpublishinggroup.com In these constructs, a DOTA chelator is typically attached to the surface of the nanoparticle, allowing for the stable incorporation of a radiometal. nih.gov

The radiolabeling of these nanomaterials follows similar principles to that of peptides and antibodies, with pH, temperature, and reaction time being key parameters to optimize. For example, ⁶⁴Cu-radiolabeling of DOTA-functionalized quantum dots was facilitated in an acetate buffer at pH 5.5. mdpi.com

The surface chemistry of the nanoparticle and the accessibility of the DOTA chelators can influence the labeling efficiency. The goal is to achieve high radiochemical yields and stable radiolabeling to ensure that the radionuclide remains associated with the nanoparticle in vivo. This allows for accurate tracking of the nanoparticle's biodistribution and targeted delivery of radiation to tumor tissues.

Advanced Applications of Bromoacetamido Peg5 Dota in Molecular Research

Development of Targeted Molecular Imaging Probes in Preclinical Research

The design of targeted molecular imaging probes is essential for visualizing and understanding biological processes at the molecular level in non-invasive preclinical studies. researchgate.net Bromoacetamido-PEG5-DOTA serves as a critical building block in the synthesis of these probes, enabling the linkage of a targeting moiety to an imaging reporter, typically a radionuclide. axispharm.com

Selective delivery of radiotracers to specific cells or tissues is paramount for effective molecular imaging, as it enhances signal-to-noise ratios and minimizes off-target effects. axispharm.com The strategy hinges on conjugating a radionuclide-cheating moiety to a biomolecule with high affinity for a specific biological target.

This compound facilitates this strategy through its distinct functional ends:

Bromoacetamide Group: This functional group reacts with nucleophilic residues, such as the thiol groups on cysteine amino acids within peptides or proteins, to form stable covalent bonds. axispharm.com This allows for the firm attachment of the entire linker-chelator construct to a targeting vector (e.g., antibodies, peptides, or other ligands). axispharm.comaxispharm.com

DOTA Chelator: The DOTA component is a highly efficient chelator for a wide range of metallic radionuclides used in nuclear medicine. researchgate.netnih.gov Once the targeting biomolecule is conjugated, the DOTA cage can be loaded with a chosen radioisotope. axispharm.com

PEG5 Linker: The polyethylene (B3416737) glycol spacer improves the pharmacokinetic properties of the resulting conjugate. axispharm.com It increases hydrophilicity, which can enhance solubility in aqueous media and potentially prolong circulation time by reducing clearance rates. axispharm.combroadpharm.com

This modular approach allows researchers to create a variety of specific radiotracers by combining different targeting molecules with the this compound platform, enabling the selective delivery of the radiolabel to tissues or cells expressing the target receptor. axispharm.com

ComponentFunction in Selective Delivery
Bromoacetamide Covalently attaches to targeting biomolecules (e.g., peptides, proteins). axispharm.com
PEG5 Linker Increases solubility and stability of the conjugate. axispharm.comaxispharm.com
DOTA Chelator Securely binds radioactive metal ions for imaging. axispharm.comaxispharm.com

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques used extensively in preclinical research to visualize and quantify the distribution of radiotracers in vivo. nih.govmdpi.com The choice of imaging modality depends on the radionuclide chelated by the DOTA moiety. researchgate.net

PET Imaging: For PET applications, DOTA is commonly used to chelate positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga). nih.govmdpi.com Probes constructed with this compound can be labeled with ⁶⁸Ga to allow for non-invasive, quantitative imaging in small animal models of disease. researchgate.netmdpi.com For instance, a peptide targeting a cancer-specific receptor can be conjugated to this compound and subsequently radiolabeled with ⁶⁸Ga to visualize tumor localization and receptor expression levels. mdpi.comnih.gov

SPECT Imaging: For SPECT imaging, DOTA can stably chelate gamma-emitting isotopes like Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu). nih.govmdpi.com A ¹⁷⁷Lu-labeled DOTA-PEG-PARPi probe, for example, demonstrated significant uptake and prolonged retention in pancreatic cancer tumors in preclinical SPECT/CT imaging studies. nih.gov The ability to use different isotopes allows for flexibility in experimental design, accommodating different research questions and imaging equipment capabilities. nih.gov

The combination of a targeting vector with a DOTA-chelated radionuclide is a foundational concept in the development of target-specific radiopharmaceuticals for both PET and SPECT. researchgate.netnih.gov

RadionuclideImaging ModalityKey Characteristics
Gallium-68 (⁶⁸Ga) PETPositron emitter (t½ = 68 min), suitable for imaging rapid biological processes. nih.govmdpi.com
Indium-111 (¹¹¹In) SPECTGamma emitter (t½ = 2.8 days), allows for imaging over longer periods. nih.govmdpi.com
Lutetium-177 (¹⁷⁷Lu) SPECT/TherapyEmits both gamma rays for imaging and beta particles for therapy (t½ = 6.7 days). mdpi.commdpi.com

Multimodal imaging combines two or more imaging techniques to provide a more comprehensive understanding of biological systems, leveraging the strengths of each modality. nih.govpolyu.edu.hk this compound can be incorporated into the design of probes for simultaneous PET/MRI or SPECT/MRI. nih.gov

In this approach, the DOTA component chelates a metal ion suitable for one imaging modality while the targeting biomolecule is co-labeled with a reporter for a second modality. For example:

MRI Contrast: The DOTA chelator can bind with gadolinium (Gd³⁺), a paramagnetic ion that serves as a positive contrast agent for Magnetic Resonance Imaging (MRI). nih.govnih.gov

Nuclear Imaging: The same molecular construct can be designed to include a radionuclide for PET or SPECT imaging, often chelated by a second, different chelator like NOTA for radioisotopes such as ⁶⁸Ga. nih.gov

By conjugating a targeting vector to a scaffold containing both Gd-DOTA for MRI and a radiolabeled chelator for PET/SPECT, a single injectable probe can provide both the high-resolution anatomical detail from MRI and the high-sensitivity functional data from nuclear imaging. nih.govnih.gov The bromoacetamide group on the PEG linker provides a convenient point of attachment for these complex constructs to the targeting moiety.

Before a newly developed targeted probe is used for in vivo imaging, its binding affinity for the intended receptor must be rigorously characterized in vitro. This is crucial to ensure that the probe binds to its target with high specificity and affinity. Radioligand binding assays are a standard method for this assessment. nih.gov

A probe synthesized using this compound and radiolabeled with an appropriate isotope can be used in these assays. The general procedure involves:

Incubation: Cells engineered to express the target receptor are incubated with increasing concentrations of the radiolabeled probe. nih.gov

Equilibrium: The mixture is incubated until the binding reaction reaches equilibrium.

Quantification: The amount of radioactivity bound to the cells is measured, often in real-time. nih.gov

From this data, key binding affinity parameters can be calculated:

Dissociation Constant (Kd): Represents the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.

Inhibitory Concentration (IC₅₀): In competitive binding assays, this is the concentration of an unlabeled competitor that displaces 50% of the specifically bound radioligand. nih.gov This value can be used to calculate the inhibition constant (Ki).

These quantitative assessments confirm that the conjugation of the this compound linker and chelator does not unduly interfere with the binding of the targeting molecule to its receptor. nih.gov

Mechanism-Based Therapeutic Modality Development (Excluding Clinical Efficacy)

Beyond imaging, this compound is a valuable linker for the development of novel therapeutic agents. Its role is particularly prominent in the creation of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are bifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. medchemexpress.comnih.gov The UPS is the primary pathway for targeted protein degradation in eukaryotic cells. nih.gov

A PROTAC molecule consists of three parts:

A ligand that binds to the target protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase.

A linker that connects the two ligands. medchemexpress.com

This compound is classified as a PEG-based PROTAC linker. medchemexpress.com In this context, the bromoacetamide end can be used to conjugate the linker to one of the two ligands, while the other end of the molecule (in this case, the DOTA end would be modified or replaced) is attached to the second ligand. The PEG5 chain serves as the flexible spacer connecting the target protein and the E3 ligase, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. medchemexpress.comnih.gov This mechanism allows PROTACs to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors. nih.gov

Pharmacokinetic Modulation through PEGylation Strategies (Preclinical Focus)

The inclusion of a polyethylene glycol (PEG) spacer, such as the PEG5 moiety in this compound, is a widely recognized strategy to favorably modulate the pharmacokinetic properties of therapeutic and diagnostic agents. precisepeg.comresearchgate.net PEGylation can significantly alter the behavior of a molecule in vivo, impacting its solubility, stability, biodistribution, and clearance. precisepeg.comresearchgate.net

Enhancement of Solubility and Stability of Conjugates

Furthermore, the DOTA macrocycle itself, once complexed with a metal ion, contributes to the stability of the conjugate. Studies have shown that the complexation of a metal ion within the DOTA cage can protect the ligand from radiolytic degradation. rsc.org The rigid structure of the DOTA chelate enhances the in vivo stability of the radiolabeled compound. rsc.org The PEG linker also contributes to stability by sterically hindering the approach of degradative enzymes. precisepeg.com

Impact on Biodistribution and Clearance Mechanisms in Animal Models

In preclinical animal models, PEGylation has a profound impact on the biodistribution and clearance of DOTA-conjugated molecules. A key benefit of PEGylation is the reduction of uptake by the reticuloendothelial system and a decrease in renal accumulation and retention. nih.gov This is particularly important for radiometal-labeled agents, as high kidney uptake can lead to nephrotoxicity.

Studies with PEGylated diabodies have demonstrated this effect. The addition of a PEG chain to an anti-TAG-72 diabody significantly reduced kidney uptake. nih.gov For example, the kidney uptake of a non-PEGylated diabody was 98 %ID/g at 24 hours, whereas the PEGylated version showed a kidney uptake of only 8.4 %ID/g at the same time point. nih.gov

The size of the PEG linker can also be tuned to optimize pharmacokinetic properties. In a study comparing different lengths of monodispersed PEG linkers on a thiolated diabody, it was found that increasing the PEG size had a direct effect on kidney clearance and tumor uptake. nih.gov A diabody conjugated with a DOTA-PEG48 linker, when radiolabeled with 111In, showed a remarkable tumor uptake of up to 80 %ID/g with a tumor-to-blood ratio of 8 at 24 hours in an animal model. nih.gov

The following table summarizes biodistribution data from a preclinical study comparing non-PEGylated and PEGylated anti-TAG-72 diabodies radiolabeled with 111In in athymic mice bearing LS-174T colon tumor xenografts.

ConjugateTime PointTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Tumor/Blood Ratio
Non-PEGylated Diabody24 h~4098~8-10
PEGylated Diabody24 h~40-458.4~8-10

This data clearly illustrates the significant reduction in kidney uptake achieved through PEGylation, without compromising tumor targeting.

Another study investigating 64Cu-labeled bombesin (B8815690) analogues for targeting gastrin-releasing peptide receptors (GRPR) also highlighted the role of PEG linkers. nih.gov While in this particular study, the PEGylated conjugate showed similar tissue uptake and clearance compared to a control peptide with an alkyl linker, it demonstrated the feasibility of incorporating PEG linkers into such constructs for potential pharmacokinetic optimization. nih.gov

The following table presents data on the uptake of 64Cu-DOTA-PEG-BN(7-14) in GRPR-positive pancreas in normal athymic nude mice.

CompoundTime PointPancreas Uptake (%ID/g)Blocked Pancreas Uptake (%ID/g)
64Cu-DOTA-PEG-BN(7-14)4 h10.82.4

This demonstrates the specific, receptor-mediated uptake of the PEGylated conjugate. These preclinical findings underscore the critical role of the PEG5 linker in this compound for enhancing the in vivo performance of its conjugates in research applications.

Characterization and Analytical Methodologies for Bromoacetamido Peg5 Dota Conjugates

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental for confirming the successful conjugation of Bromoacetamido-PEG5-DOTA to target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to verify the presence of the characteristic peaks of the PEG linker and the DOTA macrocycle in the final conjugate.

Chromatographic Methods for Purity and Conjugation Efficiency Assessment

Chromatography is essential for both purifying this compound conjugates and assessing their purity.

Size Exclusion Chromatography (SEC) coupled with High-Performance Liquid Chromatography (HPLC) is a primary technique for purifying conjugates and analyzing their size variants. chromatographyonline.comcellmosaic.com This method separates molecules based on their hydrodynamic volume, effectively distinguishing between the larger conjugate, unreacted biomolecules, and smaller excess reagents. chromatographyonline.comcellmosaic.comlcms.cz

For instance, after reacting a reduced antibody with Bromoacetamido-PEG5-azide (a related compound), the resulting conjugate can be purified using an SEC column. springermedizin.de The elution profile will show distinct peaks corresponding to the high molecular weight conjugate and any lower molecular weight unbound species. springermedizin.de

Table 1: Example SEC-HPLC Parameters for Conjugate Purification

ParameterValue
Column Superdex 200 10/300 GL
Mobile Phase Phosphate-Buffered Saline (PBS)
Flow Rate 0.5 mL/min
Detection UV at 280 nm

This technique is crucial for obtaining a purified product and for quantifying the extent of aggregation, which is a critical quality attribute for biopharmaceutical products. chromatographyonline.com

When this compound conjugates are radiolabeled, for example with isotopes like Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu), determining the radiochemical purity is paramount. researchgate.netnih.gov Radio-Thin Layer Chromatography (Radio-TLC) and Radio-HPLC are the standard methods for this analysis. researchgate.netru.nl

Radio-TLC provides a rapid assessment of the presence of free radionuclide versus the radiolabeled conjugate. ru.nl For example, in the quality control of ⁶⁸Ga-labeled DOTA-peptides, Radio-TLC can be used to detect free ⁶⁸Ga and ⁶⁸Ga-colloids. ru.nl

Radio-HPLC offers a more detailed analysis, separating the radiolabeled conjugate from various radiochemical impurities. researchgate.netnih.gov A reversed-phase HPLC column is often used, and the eluent is monitored by both a UV detector and a radioactivity detector. researchgate.net This allows for the identification and quantification of the desired radiolabeled product and any radioactive byproducts. researchgate.net High radiochemical purity, often exceeding 95% or even 99%, is a critical release criterion for radiopharmaceuticals. researchgate.net

Mass Spectrometry for Molecular Weight and Conjugate Verification

Mass spectrometry (MS) is an indispensable tool for confirming the identity and integrity of this compound conjugates. springermedizin.denih.gov High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), can precisely determine the molecular weight of the conjugate. axispharm.com

This analysis confirms the successful covalent attachment of the this compound linker to the target molecule by showing the expected mass increase. For example, the conjugation of Bromoacetamido-PEG5-azide to an antibody can be confirmed by analyzing the light and heavy chains of the antibody via MS, revealing the number of linker molecules attached to each chain. springermedizin.denih.gov

Table 2: Molecular Properties of this compound

PropertyValue
Chemical Formula C₃₀H₅₅BrN₆O₁₃
Molecular Weight 787.7 g/mol
Exact Mass 786.3010
Purity ≥95%

Data sourced from various suppliers. axispharm.commedkoo.comcreative-biolabs.com

In vitro Stability Assays of Conjugates and Radiolabeled Products

Evaluating the stability of this compound conjugates and their radiolabeled counterparts is crucial to ensure they remain intact and functional under physiological conditions. In vitro stability studies are typically performed in relevant biological media, such as human serum or plasma. researchgate.netnih.gov

The stability of the conjugate is assessed over time by analyzing samples using techniques like HPLC. For radiolabeled products, the stability is determined by measuring the amount of radioactivity that remains associated with the conjugate. For instance, a radiolabeled DOTA conjugate might be incubated in human serum for several days, with samples taken at various time points to assess its integrity. researchgate.netnih.gov Studies have shown that some DOTA-conjugated peptides exhibit good stability in human plasma and serum. nih.gov

Future Research Directions and Emerging Challenges

Integration of Bromoacetamido-PEG5-DOTA into Advanced Multimodal Systems

The convergence of multiple imaging modalities into a single diagnostic session offers a more comprehensive understanding of biological processes and disease states. rsc.orgnih.gov Multimodal imaging agents provide complementary information, for instance, combining the high sensitivity of nuclear imaging with the high-resolution anatomical detail of magnetic resonance imaging (MRI) or computed tomography (CT). rsc.orgbuffalo.edu The DOTA component of this compound is exceptionally versatile, capable of chelating a wide range of metal ions applicable to various imaging techniques. rsc.org

Future work will focus on integrating this compound conjugates into higher-order multimodal systems. nih.govbuffalo.edu This involves creating sophisticated nanostructures where the DOTA moiety, chelated with a radionuclide like Gallium-68 for Positron Emission Tomography (PET), is combined with other reporters. For example, the same targeting molecule (e.g., an antibody) conjugated with this compound could also be linked to fluorescent dyes for optical imaging or gadolinium chelates for MRI. nih.govnih.gov Such integrated agents allow for a seamless transition from preclinical whole-body screening (PET) to intraoperative fluorescence-guided surgery. nih.gov

Table 1: Potential Multimodal Combinations with this compound Conjugates

Modality 1 (from DOTA) Radionuclide/Metal Ion Modality 2 Reporter for Modality 2 Potential Application
PET Gallium-68 (⁶⁸Ga) Optical Imaging Fluorescent Dye (e.g., Cy5) Pre-operative staging and intraoperative surgical guidance.
SPECT Indium-111 (¹¹¹In) MRI Gadolinium (Gd) Chelate Correlating molecular data with high-resolution anatomical images.
Radiotherapy Lutetium-177 (¹⁷⁷Lu) PET Copper-64 (⁶⁴Cu) Theranostics: pre-treatment imaging and dosimetry followed by targeted therapy.

This table illustrates hypothetical combinations to demonstrate the concept of integrating this compound into multimodal systems.

An emerging challenge is the potential for steric hindrance or altered chemical properties when multiple functional moieties are attached to a single targeting vector. The PEG5 linker in this compound provides some spatial separation, but optimizing the design of these complex agents to ensure that each component functions without interference is a critical area for future investigation.

Exploration of Novel Bioconjugation Handles and Orthogonal Reactions

The bromoacetamide group on this compound reacts primarily with thiol groups, such as those on cysteine residues in proteins. While effective, this method can be limited by the availability of free thiols and potential side reactions. The future of bioconjugation lies in the use of bioorthogonal chemistry, which involves reactions that occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov

A key research direction is the replacement of the bromoacetamide handle with functional groups that participate in faster and more specific bioorthogonal reactions. oregonstate.edu This would enable more precise control over the conjugation process, even in complex biological environments. Examples of such reactions include the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes. wikipedia.orgnih.gov

Table 2: Comparison of Bioconjugation Chemistries

Reaction Handle Complementary Group Reaction Type Key Advantages
Bromoacetamide Thiol (e.g., Cysteine) Nucleophilic Substitution Established chemistry
Azide (B81097) Cyclooctyne Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) High specificity, no catalyst needed. wikipedia.org
Tetrazine trans-Cyclooctene (TCO) Inverse-Electron-Demand Diels-Alder (IEDDA) Extremely fast reaction kinetics. nih.govoregonstate.edu

Developing derivatives of PEG5-DOTA with these advanced handles (e.g., Azido-PEG5-DOTA or Tetrazinyl-PEG5-DOTA) would represent a significant step forward. This would facilitate "pre-targeting" strategies, where a modified antibody is first administered and allowed to accumulate at the target site, followed by a smaller, rapidly clearing DOTA-containing molecule that "clicks" onto the antibody in vivo. This approach can significantly improve target-to-background ratios in imaging and therapy. mdpi.com

Computational Chemistry Approaches for Predicting Conjugate Behavior

Density Functional Theory (DFT) calculations can be used to understand the electronic structure and stability of DOTA complexes with various radiometals. researchgate.netrsc.org Studies have shown that complexation with a metal cation strengthens the bonds within the DOTA macrocycle, making it less susceptible to radiolytic degradation. researchgate.netrsc.orgrsc.org Future research can extend these models to full this compound bioconjugates. For instance, modeling could predict how the attachment of the PEG linker and a large biomolecule influences the coordination sphere of the chelated metal ion. mdpi.com

Molecular dynamics simulations can predict the conformational behavior of the entire conjugate in an aqueous environment. This can help identify potential issues, such as the PEG linker folding back to obstruct the antigen-binding site of an antibody or aggregation of conjugates. youtube.com These predictive models can guide the design of linkers with optimal length and flexibility, ultimately accelerating the development of more effective agents. youtube.com

Scalability of Synthesis for Research-Scale Production

While this compound is available commercially, the synthesis of its derivatives and final bioconjugates for preclinical research requires robust and scalable chemical processes. The synthesis of bifunctional chelators often involves multiple steps, including the protection and deprotection of functional groups and rigorous purification. nih.govacs.org

A significant challenge is ensuring high purity and batch-to-batch reproducibility, which are critical for reliable in vitro and in vivo experiments. The synthesis of the DOTA macrocycle itself is complex, and subsequent modifications to add the PEG linker and the bromoacetamide handle add further steps. nih.govelsevierpure.com For example, a common route involves the N-alkylation of a protected DOTA derivative (e.g., tri-tert-butyl DOTA) with a reagent containing the PEG chain and a precursor to the bromoacetamide group, followed by deprotection. nih.gov

Future research in synthetic chemistry should focus on developing more efficient, higher-yield synthetic routes. This could involve exploring solid-phase synthesis techniques, which can simplify purification, or developing convergent synthetic strategies where the DOTA, PEG, and reactive handle components are synthesized separately and then combined in the final steps. acs.orgnih.gov Streamlining these processes is essential to make these powerful molecular tools more accessible for widespread research use.

Expanding the Repertoire of Biologically Relevant Targets for this compound Conjugates

The ultimate utility of this compound is defined by the biological targets its conjugates can address. Historically, radiopharmaceuticals have targeted well-established biomarkers. However, advances in genomics and proteomics are continuously revealing new targets that are highly specific to certain disease states. nih.govacs.org

The future lies in applying this compound conjugates to these novel targets to develop next-generation diagnostic and therapeutic agents. td2inc.com The flexibility of the bromoacetamide group allows for conjugation to a wide array of targeting vectors, including monoclonal antibodies, antibody fragments, peptides, and small molecules designed to bind these emerging targets.

Table 3: Emerging Targets for this compound Conjugates

Target Associated Disease(s) Rationale for Targeting
Fibroblast Activation Protein (FAP) Various Cancers (e.g., pancreatic, breast) Highly expressed on cancer-associated fibroblasts in the tumor microenvironment. td2inc.comdimabio.com
Prostate-Specific Membrane Antigen (PSMA) Prostate Cancer Overexpressed on prostate cancer cells, with expression correlating with tumor aggressiveness. nih.govdimabio.com
Human Epidermal Growth Factor Receptor 2 (HER2) Breast, Gastric Cancer Well-established therapeutic target, with potential for improved imaging and therapy agents. dimabio.com
Somatostatin Receptors (SSTRs) Neuroendocrine Tumors High specificity and abundance on neuroendocrine tumor cells. nih.gov

The challenge will be to design and validate targeting ligands for these new biomarkers and to optimize the resulting this compound conjugates for in vivo applications. nih.gov This involves ensuring that the final conjugate retains high binding affinity and specificity for its target after the addition of the chelator and linker. nih.gov As our understanding of disease biology deepens, the potential applications for versatile platforms like this compound will continue to expand.

Table of Mentioned Compounds

Compound Name Abbreviation / Other Names
This compound -
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTA
Polyethylene (B3416737) Glycol PEG
Gallium-68 ⁶⁸Ga
Lutetium-177 ¹⁷⁷Lu
Copper-64 ⁶⁴Cu
Indium-111 ¹¹¹In
Gadolinium Gd
Azido-PEG5-DOTA -
Tetrazinyl-PEG5-DOTA -
trans-Cyclooctene TCO
tri-tert-butyl-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate DO3A(t-BuO)₂, tri-tert-butyl DOTA

Q & A

Q. What are the key structural components of Bromoacetamido-PEG5-DOTA, and how do they contribute to its functionality?

this compound comprises three functional segments:

  • Bromoacetamido group : Reacts selectively with thiol (-SH) groups in biomolecules (e.g., cysteine residues) via alkylation, enabling covalent conjugation .
  • PEG5 spacer : Enhances solubility, reduces nonspecific interactions, and improves biocompatibility by minimizing immune recognition .
  • DOTA chelator : Forms stable complexes with metal ions (e.g., Gd³⁺, Lu³⁺), enabling applications in magnetic resonance imaging (MRI) and radioisotope labeling .

Methodological Insight : To validate structural integrity, use ¹H/¹³C NMR in deuterated solvents (e.g., D₂O) to confirm PEG chain length and bromoacetamido/DOTA presence. Mass spectrometry (ESI-MS) can verify molecular weight (787.69 g/mol) .

Q. What methodologies are recommended for characterizing the purity and stability of this compound?

Parameter Technique Conditions Reference
Purity (≥95%)Reverse-phase HPLCC18 column, gradient elution (H₂O/MeCN)
StabilityLong-term storage testing-20°C, desiccated, protected from light
Metal-chelation efficiencyICP-MS or radiometric assaysTest with Gd³⁺/Lu³⁺ in pH 7.4 buffer

Note : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C for 4 weeks) to predict shelf life .

Q. How can researchers confirm successful conjugation of this compound to target biomolecules?

  • Step 1 : React bromoacetamido with thiol-containing biomolecules (e.g., antibodies, peptides) at pH 7.0–8.5 for 2–4 hours .
  • Step 2 : Purify conjugates using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagent.
  • Step 3 : Validate conjugation via:
    • SDS-PAGE : Shift in molecular weight.
    • Fluorescence labeling : Attach a fluorescent dye to DOTA and image using confocal microscopy .
    • MALDI-TOF MS : Compare mass shifts pre/post-conjugation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve conjugation efficiency of this compound with thiol-containing biomolecules?

  • Critical Variables :
    • pH : Alkaline conditions (pH 8.0–8.5) enhance thiol reactivity but may destabilize biomolecules. Test stability using circular dichroism (CD) .
    • Molar ratio : Start with 5:1 (reagent:biomolecule) to minimize aggregation.
    • Temperature : 4°C reduces hydrolysis of bromoacetamido but slows reaction; 25°C balances speed and stability .
  • Validation : Quantify free thiols pre/post-reaction using Ellman’s assay to calculate conjugation efficiency .

Q. How should researchers resolve discrepancies in reported metal-chelation efficiencies of this compound?

Discrepancies often arise from:

  • Buffer composition : Competing ions (e.g., Ca²⁺, Zn²⁺) reduce DOTA’s metal-binding capacity. Use chelex-treated buffers .
  • Temperature : Chelation efficiency decreases at >37°C. Perform isothermal titration calorimetry (ITC) to assess thermodynamic parameters .
  • Validation : Cross-validate data using orthogonal methods (e.g., ICP-MS for non-radioactive metals; gamma counting for ¹⁷⁷Lu) .

Q. What experimental design considerations are critical for assessing the in vivo stability of this compound-based conjugates?

  • Longitudinal stability testing :
    • Administer conjugates in animal models and collect blood/tissue samples at 0, 6, 24, and 48 hours.
    • Analyze metabolite formation via HPLC-MS .
  • Physiological variables :
    • Test stability in serum (37°C, 5% CO₂) to simulate in vivo conditions .
    • Include controls with unconjugated DOTA to distinguish degradation from demetallation .
  • Imaging validation : For MRI applications, correlate relaxivity (r₁/r₂) of Gd³⁺ complexes over time to assess chelate stability .

Q. How can researchers leverage this compound to develop multifunctional nanoparticles for drug delivery?

  • Design workflow :
    • Surface functionalization : React bromoacetamido with thiolated nanoparticles (e.g., AuNPs, liposomes) .
    • Drug loading : Attach chemotherapeutic agents via pH-sensitive linkers to DOTA.
    • Targeting : Conjugate targeting ligands (e.g., folic acid) to free PEG termini .
  • Validation :
    • Use dynamic light scattering (DLS) to monitor nanoparticle size and zeta potential post-conjugation.
    • Assess drug release kinetics in simulated lysosomal pH (5.0) vs. physiological pH (7.4) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.